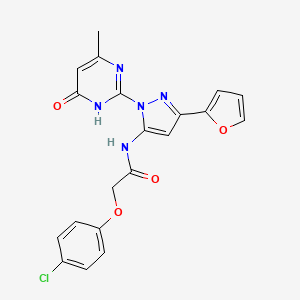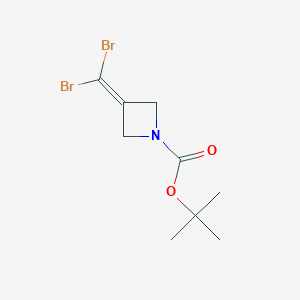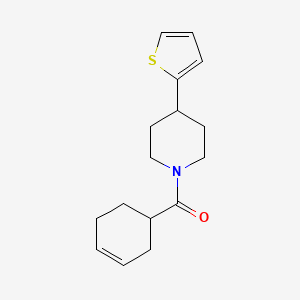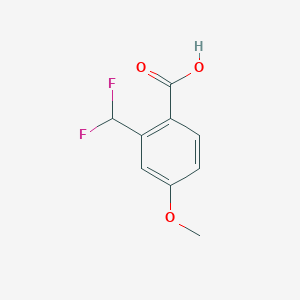
(3-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used for this purpose can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide information about its reactivity, stability, and the types of reactions it can undergo .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
Research into compounds with fluorophenyl, tetrazolyl, piperazinyl, and methanone groups often focuses on the synthesis and structural exploration, including crystallography and theoretical studies. These studies lay the groundwork for understanding the chemical and physical properties of these compounds, which is crucial for their potential applications in materials science, catalysis, or as intermediates for further chemical modifications. For example, compounds with piperazinyl and methanone groups have been synthesized and evaluated for antiproliferative activity, with their structures characterized using various spectroscopic and X-ray diffraction methods (Prasad et al., 2018).
Antitumor Activity
Some of these compounds have been evaluated for their antitumor activities. By understanding the structural requirements for bioactivity, researchers can design more effective cancer therapies. For instance, specific compounds featuring the fluorophenyl group combined with morpholino and indazolyl groups have shown distinct inhibition on the proliferation of various cancer cell lines, suggesting potential applications in cancer treatment (Tang & Fu, 2018).
Biological Activity Beyond Antitumor Applications
Beyond antitumor activity, the structural motifs present in the query compound are often explored for their antibacterial properties. Research in this area focuses on synthesizing novel compounds and evaluating their efficacy against various human pathogenic bacteria, indicating their potential use in developing new antibiotics or antibacterial agents (Nagaraj et al., 2018).
Advanced Material Synthesis
Compounds with fluorophenyl and other related groups have applications in the synthesis of advanced materials, including those with specific optical or electronic properties. For example, research into boric acid ester intermediates with benzene rings explores their use in creating materials with unique electrostatic and physicochemical characteristics, which could have applications in electronics, photonics, or as sensors (Huang et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-15-4-6-17(7-5-15)27-18(22-23-24-27)13-25-8-10-26(11-9-25)19(28)14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSIFBDTUZKAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2710777.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B2710784.png)

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)
![tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate](/img/structure/B2710787.png)


![5-chloro-N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2710794.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2710797.png)